2,2,2-Trichloroethyl nitrite
Description
Contextualization within Organic Nitrite (B80452) Ester Chemistry
Organic nitrite esters, characterized by the functional group R-O-N=O, are a class of reactive molecules with diverse applications in organic synthesis. A pivotal reaction involving this class of compounds is the Barton reaction, discovered by Nobel laureate Sir Derek Barton in 1960. wikipedia.orgnumberanalytics.com This photochemical reaction involves the photolysis of an alkyl nitrite to generate an alkoxy radical. wikipedia.orgnumberanalytics.com This radical can then undergo an intramolecular hydrogen abstraction, typically from a δ-carbon, leading to the formation of a carbon-centered radical. Subsequent recombination with the nitric oxide radical and tautomerization yields a δ-nitroso alcohol, which can isomerize to an oxime. wikipedia.orgnumberanalytics.comalfa-chemistry.com This process allows for the functionalization of otherwise unactivated C-H bonds, a significant strategy in the synthesis of complex molecules like steroids. wikipedia.org
The reactivity of organic nitrite esters is significantly influenced by the electronic nature of the alkyl group. Electron-withdrawing groups, such as the trichloromethyl group in 2,2,2-trichloroethyl nitrite, are known to increase the reactivity of the nitrite ester. rsc.org This enhanced reactivity makes this compound a potent nitrosating agent.
Historical Trajectories and Milestones in the Study of this compound
While a detailed historical account specifically for this compound is not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of alkyl nitrites and their reactivity. The synthesis of alkyl nitrites is generally achieved by the reaction of an alcohol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or nitrosyl chloride. wikipedia.org
A notable study involving this compound was conducted to investigate the kinetics and mechanism of amine nitrosation in non-aqueous solvents. This research, published in The Journal of Organic Chemistry, provided significant insights into the stepwise mechanism of this transformation, highlighting the role of the alkyl nitrite structure in the reaction rates. acs.org The high reactivity of this compound was particularly noted, with its reactions often being too rapid to be measured by conventional techniques of the time. rsc.orgresearchgate.net
Fundamental Significance in Mechanistic Organic Chemistry and Synthetic Strategy
The primary significance of this compound in mechanistic organic chemistry lies in its utility as a powerful nitrosating agent. Nitrosation, the process of converting a chemical compound into a nitroso derivative, is a fundamental reaction in organic chemistry.
A key study investigated the nitrosation of several secondary amines, including piperidine (B6355638), morpholine, and pyrrolidine, using this compound in various aprotic solvents like cyclohexane (B81311) and isooctane (B107328). acs.org The research revealed a stepwise reaction mechanism. The dependence of the pseudo-first-order rate constant on the amine concentration was found to be sigmoidal for nitrosations by alkyl nitrites, including this compound. acs.org This observation is consistent with a mechanism involving the formation of a hydrogen-bonded complex between the amine and the alkyl nitrite, which then proceeds to a zwitterionic tetrahedral intermediate. acs.org This intermediate can then decompose, either spontaneously or with the assistance of a second amine molecule, to yield the N-nitrosamine product. acs.org
The electron-withdrawing nature of the 2,2,2-trichloroethyl group significantly enhances the electrophilicity of the nitrosyl nitrogen in the nitrite ester, making it a highly effective agent for transferring the nitroso group. This high reactivity is a key feature of its utility in synthetic strategies that require efficient nitrosation under specific conditions. rsc.org
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 90229-86-0 | molbase.com |
| Molecular Formula | C₂H₂Cl₃NO₂ | molbase.com |
| Molecular Weight | 178.40 g/mol | molbase.com |
Research Findings on Reactivity
| Reactant | Reaction Type | Key Finding | Solvent(s) | Source |
| Piperidine | Nitrosation | Sigmoidal dependence of rate constant on amine concentration, suggesting a stepwise mechanism. | Cyclohexane, Isooctane | acs.org |
| Morpholine | Nitrosation | Part of a broader study on amine nitrosation mechanisms in non-aqueous solvents. | Cyclohexane | acs.org |
| Pyrrolidine | Nitrosation | Investigated as part of a mechanistic study on amine nitrosation. | Cyclohexane | acs.org |
| Thiols | Nitrosation | Reactions were too fast to be measured at all pH values, indicating very high reactivity. | Water | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90229-86-0 |
|---|---|
Molecular Formula |
C2H2Cl3NO2 |
Molecular Weight |
178.40 g/mol |
IUPAC Name |
2,2,2-trichloroethyl nitrite |
InChI |
InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-8-6-7/h1H2 |
InChI Key |
YURNBPLUXKYSOL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)ON=O |
Origin of Product |
United States |
Rigorous Synthetic Methodologies for 2,2,2 Trichloroethyl Nitrite
Direct Synthesis of 2,2,2-Trichloroethyl Nitrite (B80452) from Precursor Alcohols
The most direct and widely established method for preparing alkyl nitrites, including 2,2,2-trichloroethyl nitrite, is through the esterification of the corresponding alcohol with nitrous acid. wikipedia.org This reaction is typically performed in situ by reacting an alkali metal nitrite, such as sodium nitrite, with a strong mineral acid like sulfuric or hydrochloric acid. researchgate.netresearchgate.net
The general procedure involves the careful, dropwise addition of the strong acid to a cooled mixture of the alcohol (2,2,2-trichloroethanol) and an aqueous solution of sodium nitrite. wikipedia.orgprepchem.com The temperature is typically maintained at low levels (e.g., -15°C to 10°C) to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid and the final product. prepchem.com The continuous formation of nitrous acid (HONO) in the reaction medium allows it to react immediately with the alcohol to yield the desired this compound and water.
A general representation of this acid-catalyzed esterification is: Cl₃CCH₂OH + NaNO₂ + H₂SO₄ → Cl₃CCH₂ONO + NaHSO₄ + H₂O
The key parameters for this synthesis are summarized in the table below.
| Parameter | Description | Rationale |
| Precursor Alcohol | 2,2,2-Trichloroethanol (B127377) (Cl₃CCH₂OH) | The source of the 2,2,2-trichloroethyl group. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Protonates the nitrite salt to generate the active nitrosating species, HONO. |
| Solvent | Typically an aqueous medium; may include the alcohol itself. | Facilitates the reaction between the water-soluble nitrite salt and the alcohol. |
| Temperature | Low temperatures (e.g., below 15°C) | To ensure the stability of nitrous acid and the product alkyl nitrite. prepchem.comorgsyn.org |
This method is valued for its straightforwardness and use of readily available, inexpensive reagents. researchgate.net
Alternative Synthetic Routes for Nitrite Esters Applicable to this compound
While direct esterification from the alcohol is common, several alternative routes exist for the synthesis of nitrite esters, which could be adapted for the preparation of this compound. These methods offer different reaction conditions and may be advantageous for specific substrates, particularly those sensitive to strong acids.
One notable alternative involves the reaction of an alkyl halide with an inorganic nitrite. google.com For the target compound, this would involve reacting 2,2,2-trichloroethyl halide (e.g., chloride or bromide) with a salt like sodium nitrite.
Another significant class of methods employs different nitrosating agents instead of in situ generated nitrous acid. Reagents such as tert-butyl nitrite (TBN) are frequently used for various transformations, including nitrosation and diazotization, under milder, often metal-free conditions. rsc.org TBN's advantages include its commercial availability, good solubility in common organic solvents, and ease of handling. rsc.org Other alkyl nitrites, like isoamyl nitrite, are also used as reagents in specific applications such as modifications of the Sandmeyer reaction. wikipedia.org
| Synthetic Route | Reactants | Key Features |
| From Alkyl Halide | 2,2,2-Trichloroethyl halide + Inorganic Nitrite (e.g., NaNO₂) | Avoids the use of strong acids; suitable for acid-sensitive molecules. google.com |
| Transesterification | An alcohol + A different alkyl nitrite (e.g., tert-butyl nitrite) | Can be performed under neutral or mildly acidic/basic conditions. |
| Using Other Nitrosating Agents | 2,2,2-Trichloroethanol + Reagents like N₂O₃, N₂O₄, or NOCl | These reagents are powerful nitrosating agents but are often more hazardous and difficult to handle. rsc.org |
Advancements in the Preparation of Related 2,2,2-Trichloroethyl Derivatives for Synthetic Applications
The 2,2,2-trichloroethyl (TCE) group is a versatile functional handle and protecting group in organic synthesis, leading to the development of numerous important TCE-containing reagents. wikipedia.org The foundational starting material for these derivatives is almost universally 2,2,2-trichloroethanol. wikipedia.org
The synthesis of these derivatives often involves reacting 2,2,2-trichloroethanol with a more reactive species, such as an acid chloride or chloroformate, to form a stable product. For instance, 2,2,2-trichloroethyl chloroformate is prepared by reacting 2,2,2-trichloroethanol with phosgene (B1210022) at elevated temperatures. google.com This chloroformate is then a key intermediate for producing other compounds, such as bis(2,2,2-trichloroethyl) azodicarboxylate. orgsyn.org
The TCE group's utility stems from its stability under many reaction conditions and its selective removal under mild reductive conditions (e.g., with zinc in acetic acid), a property that makes it an excellent protecting group for functionalities like carboxylic acids and phosphates.
The table below summarizes the synthesis of several key 2,2,2-trichloroethyl derivatives.
| Derivative Name | Precursor 1 | Precursor 2 | Synthetic Method |
| 2,2,2-Trichloroethyl methacrylate | 2,2,2-Trichloroethanol | Methacrylic acid | Acid-catalyzed esterification |
| 2,2,2-Trichloroethyl chloroformate | 2,2,2-Trichloroethanol | Phosgene (COCl₂) | Reaction at elevated temperature with a tertiary amine catalyst google.com |
| bis(2,2,2-Trichloroethyl) hydrazodicarboxylate | 2,2,2-Trichloroethyl chloroformate | Hydrazine hydrate | Reaction in ethanol, followed by addition of sodium carbonate orgsyn.org |
| 2,2,2-Trichloroethyl phosphorodichloridate | 2,2,2-Trichloroethanol | Phosphorus(V) oxychloride (POCl₃) | Reaction at elevated temperature (100-125°C) prepchem.com |
| 2,2,2-Trichloroethyl aryl/vinyldiazoacetates | 2,2,2-Trichloroethyl diazoacetate | Aryl or vinyl iodides | Palladium-catalyzed cross-coupling nih.gov |
Mechanistic Investigations and Reactivity Profiles of 2,2,2 Trichloroethyl Nitrite
Detailed Nitrosation Mechanisms Involving 2,2,2-Trichloroethyl Nitrite (B80452)
The nitrosation of amines by alkyl nitrites, including 2,2,2-trichloroethyl nitrite, in nonaqueous solvents has been the subject of detailed mechanistic studies. These investigations have revealed a multi-step process that is significantly influenced by the nature of the amine, the solvent, and the concentration of the reactants.
Research on the nitrosation of various secondary amines—such as piperidine (B6355638), morpholine, and pyrrolidine—by this compound in solvents like cyclohexane (B81311) and isooctane (B107328) points towards a stepwise mechanism rather than a simple, direct reaction. researchgate.netmtak.hu This mechanism is initiated by the formation of a hydrogen-bonded complex between the amine and the alkyl nitrite. This initial complex then proceeds to form a zwitterionic tetrahedral intermediate. researchgate.netmtak.hu The reaction pathway is analogous to the aminolysis of carboxylic esters in similar non-polar solvents. researchgate.netmtak.hu
Formation of a hydrogen-bonded complex between the amine and this compound.
Conversion of this complex into a zwitterionic tetrahedral intermediate.
Decomposition of the intermediate, which can occur spontaneously or be catalyzed by a second molecule of the amine, to yield the final nitrosamine (B1359907) product. researchgate.netmtak.hu
A key feature of the proposed mechanism for amine nitrosation by this compound is the involvement of a zwitterionic tetrahedral intermediate, denoted as T±. researchgate.netmtak.hu This intermediate is formed from the initial hydrogen-bonded complex of the amine and the alkyl nitrite. The decomposition of this T± intermediate is a critical step in the formation of the nitrosamine. researchgate.netmtak.hu
The decomposition of the zwitterionic intermediate can proceed through two main pathways:
Spontaneous Decomposition: The intermediate breaks down on its own to form the products.
Base-Catalyzed Decomposition: A second molecule of the amine acts as a base, assisting in the decomposition of the intermediate. researchgate.netmtak.hu
The relative importance of these two decomposition pathways is dependent on the concentration of the amine in the reaction mixture. researchgate.netmtak.hu
The kinetics of the nitrosation of amines by this compound are complex, with the observed reaction order with respect to the amine concentration changing as the concentration varies. researchgate.netmtak.hu Specifically, the dependence of the pseudo-first-order rate constant (k₀) on the amine concentration often follows a sigmoid curve. researchgate.netmtak.hu
This sigmoidal behavior is indicative of a change in the rate-controlling step of the reaction:
At low amine concentrations , the decomposition of the zwitterionic tetrahedral intermediate (T±) is the rate-controlling step. researchgate.netmtak.hu
At high amine concentrations , the formation of the zwitterionic tetrahedral intermediate (T±) becomes the rate-controlling step. researchgate.netmtak.hu
The following table presents kinetic data for the nitrosation of piperidine by this compound in isooctane, illustrating the dependence of the pseudo-first-order rate constant on the amine concentration.
| [Piperidine] (mol/L) | k₀ (s⁻¹) | k₀/[Piperidine] (L mol⁻¹ s⁻¹) |
|---|---|---|
| 0.01 | 0.00015 | 0.015 |
| 0.02 | 0.00045 | 0.0225 |
| 0.05 | 0.0018 | 0.036 |
| 0.10 | 0.0045 | 0.045 |
| 0.20 | 0.010 | 0.050 |
| 0.50 | 0.025 | 0.050 |
Data derived from graphical representations in scientific literature. researchgate.netmtak.hu
The solvent plays a crucial role in the mechanism of nitrosation by alkyl nitrites. Studies conducted in a range of nonaqueous solvents, including cyclohexane, isooctane, dichloromethane, 1,4-dioxane, and tetrahydrofuran (B95107), have demonstrated that the reaction pathway and kinetics are sensitive to the solvent's polarity and its ability to solvate the charged intermediates. researchgate.netmtak.hu
In less polar solvents like cyclohexane and isooctane, the stepwise mechanism involving the zwitterionic tetrahedral intermediate is well-supported by the kinetic data. researchgate.netmtak.hu As the polarity of the solvent increases, the specifics of the reaction mechanism, such as the stability of the intermediate and the transition states, can be altered. For instance, in more polar solvents, the formation of the zwitterionic intermediate might be favored, potentially altering the rate-controlling step compared to non-polar environments. researchgate.netmtak.hu
The choice of solvent can also influence the aggregation of amine molecules, which in turn can affect the reaction kinetics, although studies have ruled out a mechanism involving amine dimers as the primary reactive species in these systems. researchgate.netmtak.hu
Intramolecular Rearrangements and Decomposition Pathways of this compound
While direct evidence for the isomerization of this compound to 2,2,2-trichloro-1-nitroethane is not provided in the searched sources, the general mechanism for similar compounds suggests that such a rearrangement is plausible. For other nitroalkanes, this nitro-nitrite isomerization has been studied, for example, in the dissociation of ionized nitromethane.
It is important to note that the stability of alkyl nitrites and their propensity to isomerize can be influenced by the electronic effects of substituents on the alkyl group. The strongly electron-withdrawing nature of the trichloromethyl group in this compound would likely have a significant impact on the energetics and mechanism of any potential isomerization to the corresponding nitroalkane.
Radical-Mediated Decomposition and Product Formation
The decomposition of this compound can be initiated through radical-mediated pathways, particularly through photochemical processes like the Barton reaction. wikipedia.org This reaction involves the photolysis of an alkyl nitrite, leading to the formation of a δ-nitroso alcohol. wikipedia.org The process begins with the homolytic cleavage of the RO-NO bond, which generates an alkoxyl radical. wikipedia.orgyoutube.com This is followed by the abstraction of a δ-hydrogen, recombination of the resulting free radical, and subsequent tautomerization to yield an oxime. wikipedia.org
The carbon-centered radical that is formed can be intercepted by other radical sources, such as iodine or acrylonitrile. wikipedia.org When iodine is the intercepting radical, the δ-hydrogen is substituted by iodine, which is then followed by cyclization to a tetrahydrofuran via an SN2 reaction. wikipedia.org In the presence of oxygen, the alkyl radical is trapped, forming an organic peroxy radical. This intermediate is then trapped by the nitrosyl radical and isomerizes to give a δ-nitrate ester. wikipedia.org
Studies on the photolysis of nitrite esters have shown that the molecular geometry of the starting material is crucial for the reaction to proceed smoothly without side reactions like fragmentation or disproportionation. youtube.com For instance, the photolysis of nitrite esters bearing a nitrogen atom on the β-carbon can lead to the cleavage of the α, β-single bond relative to the nitrite group. researchgate.net
Abstraction Mechanisms Leading to Carbonyl Compounds and Nitrite Ions
The abstraction mechanisms involving this compound can lead to the formation of carbonyl compounds and nitrite ions. In radical reactions, an initially formed alkoxyl radical can abstract a hydrogen atom. wikipedia.orgyoutube.com If this abstraction occurs from a carbon bearing a hydroxyl group, it can lead to the formation of a carbonyl compound.
The decomposition of the 2,2,2-trichloroethyl group itself can be a source of reactive species. For example, the 2,2,2-trichloroethoxycarbonyl (Troc) group, which is structurally related, is removed by zinc insertion in the presence of acetic acid, resulting in elimination and decarboxylation. wikipedia.org This suggests that under reductive conditions, the trichloroethyl moiety can undergo transformations that may lead to the formation of various products.
In the context of atmospheric chemistry, the photolysis of organic nitrates, which are structurally similar to nitrites, can proceed via two main pathways: cleavage of the C-O bond or cleavage of the O-NO2 bond. copernicus.org The latter pathway forms an alkoxy radical and NO2. The alkoxy radical can then undergo further reactions, such as decomposition or reaction with O2, to form carbonyl compounds. copernicus.org For instance, the photolysis of 4-nitrooxy-2-butanone leads to the formation of peroxy acetyl nitrate (B79036) (PAN). copernicus.org
Nucleophilic Reactivity and Ambident Behavior of the Nitrite Moiety
Neighboring Group Assistance and Steric Effects on Nitrite Reactivity
In the context of nitrite reactivity, a neighboring group can influence the outcome of the reaction by directing the attack of the nitrite ion. For example, studies have shown that a neighboring equatorial ester group is essential for achieving a high yield in nitrite-mediated triflate inversion. researchgate.netrsc.org This has been attributed to a neighboring group assistance mechanism, where the ester group interacts with the incoming nitrite nucleophile. researchgate.netrsc.org This interaction can control the ambident reactivity of the nitrite ion, favoring O-attack. researchgate.netrsc.org
Steric effects also play a significant role in determining the reactivity of the nitrite ion. The accessibility of the electrophilic center to the two nucleophilic sites of the nitrite ion can influence the product distribution. If the electrophilic carbon is sterically hindered, the smaller oxygen atom of the nitrite ion may be favored for attack over the larger nitrogen atom.
The table below summarizes the effect of neighboring groups on the outcome of nitrite-mediated reactions.
| Neighboring Group | Outcome | Proposed Mechanism |
| Equatorial Ester | High yield of inversion product | Neighboring group assistance, favoring O-attack |
| Axial Ester | Mixture of products | Steric hindrance and lack of effective NGP |
| Benzyl Ether | Mixture of products | Lack of effective NGP |
Stereochemical Implications in Nitrite-Mediated Transformations
Nitrite-mediated transformations can have significant stereochemical implications, particularly in nucleophilic substitution reactions. The stereochemical outcome of such reactions is largely dependent on the reaction mechanism.
In reactions proceeding via an Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. ochemtutor.com When the nitrite ion acts as a nucleophile in an Sₙ2 reaction, the stereochemistry of the product will be inverted relative to the starting material.
However, if neighboring group participation (NGP) is involved, the stereochemical outcome is typically retention of configuration. dalalinstitute.comlibretexts.org This occurs through a two-step process, each step being an Sₙ2 reaction. The first step involves an intramolecular Sₙ2 attack by the neighboring group, which inverts the configuration at the reaction center and forms a cyclic intermediate. dalalinstitute.com The second step is an intermolecular Sₙ2 attack by the external nucleophile (in this case, the nitrite ion) on the cyclic intermediate, which results in a second inversion of configuration. dalalinstitute.com The net result of these two inversions is retention of the original stereochemistry. dalalinstitute.comlibretexts.org
The table below illustrates the stereochemical outcomes of nitrite-mediated transformations under different mechanistic pathways.
| Reaction Mechanism | Stereochemical Outcome |
| Sₙ2 | Inversion of configuration |
| Sₙ1 | Racemization |
| Neighboring Group Participation | Retention of configuration |
It is important to note that in Sₙ1 reactions, where a carbocation intermediate is formed, the nucleophile can attack from either face of the planar carbocation, leading to a racemic mixture of products. ochemtutor.com
Comparative Reactivity Studies of this compound with Related Halogenated Esters
Alkyl nitrites are a class of organic compounds that have found utility as reagents in various synthetic transformations. researchgate.netresearchgate.net The reactivity of these compounds is influenced by the nature of the alkyl group, including the presence of halogen substituents. The 2,2,2-trichloroethyl group is an electron-withdrawing group due to the presence of three chlorine atoms. This electronic effect can influence the reactivity of the attached nitrite ester.
The 2,2,2-trichloroethyl group is also used as a protecting group for carboxylic acids in peptide synthesis. researchgate.net Its removal is typically achieved by reduction with zinc in acetic acid. researchgate.net This suggests that the C-O bond in 2,2,2-trichloroethyl esters is susceptible to cleavage under reductive conditions.
In comparison to other halogenated esters, the reactivity of this compound can be expected to be different. For example, the stability of the corresponding alkoxy radical formed upon homolytic cleavage of the O-N bond would be influenced by the electron-withdrawing nature of the trichloromethyl group.
Furthermore, the reactivity of halogenated esters in nucleophilic substitution reactions is dependent on the nature of the halogen and its position relative to the reaction center. For instance, primary alkyl halides react with sodium nitrite to give nitroalkanes as the major product, while secondary alkyl halides give a mixture of nitroalkanes and alkyl nitrites. stackexchange.com The presence of the trichloromethyl group in this compound would likely influence the course of such reactions.
The table below provides a qualitative comparison of the expected reactivity of this compound with other alkyl nitrites.
| Alkyl Nitrite | Expected Reactivity in Radical Reactions | Expected Reactivity in Nucleophilic Substitution |
| Methyl Nitrite | Standard reactivity | Susceptible to both O- and N-attack |
| t-Butyl Nitrite | Forms a stable t-butoxy radical | Favors Sₙ1 type reactions |
| This compound | Electron-withdrawing group may influence radical stability | Electron-withdrawing group may affect the electrophilicity of the carbon center |
Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trichloroethyl Nitrite
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its covalent bonds to stretch and bend. savemyexams.com The vapor-phase IR spectra of alkyl nitrites are distinguished by several strong absorption bands. asme.orgresearchgate.net The O–N=O group is characterized by intense absorptions in three main regions: around 1650 cm⁻¹ (N=O stretch), 800 cm⁻¹ (N–O stretch), and 600 cm⁻¹ (O–N=O bend). aip.orgresearchgate.net
A key feature of alkyl nitrites is the existence of rotational isomerism, where cis and trans conformers exist in equilibrium. aip.orguliege.be This isomerism leads to a doubling of the characteristic vibrational frequencies, particularly the N=O stretching bands, which appear near 1665 cm⁻¹ (trans-isomer) and 1620 cm⁻¹ (cis-isomer). asme.orgresearchgate.net The relative intensities of these bands can vary depending on the steric bulk of the alkyl group. aip.org For 2,2,2-trichloroethyl nitrite (B80452), the bulky trichloromethyl group would influence this equilibrium. The electron-withdrawing nature of the three chlorine atoms would also be expected to shift the vibrational frequencies compared to unsubstituted alkyl nitrites.
Table 1: Predicted Infrared (IR) Absorption Bands for 2,2,2-Trichloroethyl Nitrite
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Isomer | Notes |
|---|---|---|---|
| N=O Asymmetric Stretch | ~1665 | trans | Strong absorption, characteristic of the R-O-N=O group. asme.org |
| N=O Asymmetric Stretch | ~1620 | cis | Strong absorption, often observed as a distinct shoulder or separate peak. asme.org |
| C-H Stretch | 2900-3000 | - | Symmetric and asymmetric stretching of the methylene (B1212753) (-CH₂) group. |
| N-O Stretch | ~780-810 | Both | Strong absorption, part of the nitrite fingerprint. asme.orgaip.org |
| C-Cl Stretch | 700-800 | - | Strong absorptions characteristic of chlorinated alkanes. |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. physicsopenlab.org It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For the nitrite ion (NO₂⁻), Raman spectra show characteristic lines for its fundamental vibrational modes. cdnsciencepub.com In organic nitrites, the N=O and N-O stretching vibrations are also Raman active. physicsopenlab.org
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| C-H Stretch | 2900-3000 | Stretching of the methylene (-CH₂) group. |
| N=O Stretch | 1620-1670 | Both cis and trans isomers would contribute. |
| N-O Stretch | ~800 | A key diagnostic peak for the nitrite group. cdnsciencepub.com |
| C-Cl Stretch | 700-800 | Likely to be a strong and complex region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For this compound (Cl₃C-CH₂-O-N=O), the ¹H NMR spectrum is expected to be relatively simple. The two methylene protons (-CH₂-) are chemically equivalent and have no adjacent protons to couple with, which should result in a single, sharp peak (a singlet). The chemical shift of this singlet would be significantly downfield from typical alkane protons due to the strong deshielding effects of both the adjacent electronegative oxygen atom of the nitrite group and the three chlorine atoms on the neighboring carbon.
While direct spectral data for this compound is scarce, data from structurally analogous compounds provide a reliable estimate. For instance, the methylene protons in bis(2,2,2-trichloroethyl) hydrazodicarboxylate appear as a singlet at δ 4.80 ppm, and the signal for the similar protons in 2,2,2-trichloroethyl chloroformate is also a singlet around δ 5.05 ppm. orgsyn.org Therefore, the chemical shift for the methylene protons in this compound is predicted to be in a similar range.
The ¹³C NMR spectrum would show two distinct signals: one for the methylene carbon (-CH₂-) and one for the trichloromethyl carbon (-CCl₃). The methylene carbon, being attached to an oxygen, would appear significantly downfield. The trichloromethyl carbon would also be downfield due to the direct attachment of three electronegative chlorine atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -CH₂- | 4.8 - 5.1 | Singlet | Deshielded by adjacent -ONO group and -CCl₃ group. Based on analogous structures. orgsyn.org |
| ¹³C | -CH₂- | 70 - 80 | - | Attached to electronegative oxygen. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. whitman.edu
For this compound, the mass spectrum would exhibit a distinctive molecular ion region due to the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing three chlorine atoms will therefore show a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues: [M+2], [M+4], and [M+6], with relative intensities determined by the statistical probability of each isotopic combination. chemguide.co.uk
The fragmentation pattern provides further structural confirmation. Upon electron impact ionization, the molecular ion can undergo several predictable cleavage reactions. Common fragmentation pathways for alkyl nitrites include the loss of the nitrosooxy group (•NO₂) or cleavage of the C-O, C-C, or C-Cl bonds.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Formula | Notes |
|---|---|---|
| 179 | [C₂H₂Cl₃NO₂]⁺ | Molecular ion (M⁺). Will show a characteristic isotopic cluster at m/z 181, 183, 185. |
| 144 | [C₂H₂Cl₂NO₂]⁺ | Loss of a chlorine atom (•Cl). |
| 133 | [C₂H₂Cl₃O]⁺ | Loss of •NO. |
| 117 | [CCl₃]⁺ | Cleavage of the C-C bond. |
| 62 | [CH₂ONO]⁺ | Alpha-cleavage, loss of •CCl₃ radical. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The nitrite group possesses non-bonding electrons (n) and π-orbitals, giving rise to characteristic n → π* transitions when irradiated with UV light. aip.orguliege.be
Studies on a variety of alkyl nitrites have shown that their UV spectra consist of two systems of diffuse bands. aip.orguliege.be This phenomenon is attributed to the presence of the two rotational isomers (cis and trans), each being responsible for one of the band systems. uliege.be The relative intensities of these two band systems vary depending on the structure of the alkyl group, which affects the relative abundance of the two isomers. aip.org For primary alkyl nitrites, these absorptions typically occur in the 300-400 nm range. It is expected that this compound would exhibit similar absorption characteristics, with two overlapping band systems in this region corresponding to the n → π* transitions of its cis and trans conformers.
Other Spectroscopic Techniques in the Analysis of Nitrite Compounds
Beyond the primary methods, other hyphenated and specialized techniques are valuable for the analysis of nitrite compounds.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples a gas chromatograph with an IR spectrometer, allowing for the separation of components in a mixture followed by their individual spectroscopic identification. GC-IR has been successfully used to analyze various alkyl nitrites, providing vapor-phase IR spectra for each separated compound. asme.orgresearchgate.netojp.gov This would be an ideal method to analyze a synthesis or degradation mixture of this compound.
Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is a surface-sensitive technique used to study thin films of molecules adsorbed on a metal surface. It has been employed to investigate the photochemistry of primary and tertiary alkyl nitrites on cold surfaces, tracking the decay of cis and trans conformers and identifying photoproducts. researchgate.netnih.gov
Theoretical and Computational Chemistry Approaches to 2,2,2 Trichloroethyl Nitrite
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy. nsps.org.ng
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. ajchem-a.com It is particularly effective for predicting reactivity and stability by calculating various chemical descriptors. hbni.ac.innih.gov Key indicators derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity and lower stability. hbni.ac.in
Experimental studies have shown that 2,2,2-trichloroethyl nitrite (B80452) is a highly effective nitrosating agent, with its reactions often being too rapid to be measured by conventional kinetic methods. researchgate.net This high reactivity is attributed to the strong electron-withdrawing effect of the trichloromethyl group, which makes the nitroso group more electrophilic. While specific DFT studies on 2,2,2-trichloroethyl nitrite are not extensively documented in the reviewed literature, analysis of analogous compounds like 2,2,2-trichloroethyl chloroformate provides a clear example of how DFT is applied. For this related molecule, DFT calculations have been used to determine its electronic properties, which are governed by the same electron-withdrawing trichloroethyl group. rsc.orgnih.gov These calculations help rationalize conformational preferences and predict molecular properties such as ionization potential, chemical hardness, and electrophilicity from HOMO-LUMO analysis. rsc.orgnih.gov
Table 1: Calculated Electronic Properties for the Analogous Compound 2,2,2-Trichloroethyl Chloroformate (anti-gauche conformer) Data sourced from studies on a related compound to illustrate the application of DFT.
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.441 | -12.00 |
| LUMO Energy | -0.018 | -0.49 |
| HOMO-LUMO Gap | 0.423 | 11.51 |
| Chemical Potential (μ) | -0.230 | -6.25 |
| Chemical Hardness (η) | 0.212 | 5.76 |
| Electrophilicity Index (ω) | 0.125 | 3.40 |
This interactive table is based on data for an analogous compound, 2,2,2-trichloroethyl chloroformate, to demonstrate the types of descriptors obtained from DFT calculations. rsc.org
Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles" without using experimental parameters. acs.org These methods, including Møller-Plesset perturbation theory (MP2), are crucial for obtaining accurate molecular geometries and characterizing electronic structures. nih.gov
Computational studies on related molecules, such as 2,2,2-trichloroethyl chloroformate and 2,2,2-trichloroethylacetate, have utilized ab initio MP2 and DFT methods to determine their structural properties. nih.govconicet.gov.ar These calculations confirm the existence of multiple stable conformers and provide precise data on bond lengths and angles. rsc.orgconicet.gov.ar For instance, in 2,2,2-trichloroethyl chloroformate, both C1 (anti-gauche) and Cs (anti-anti) conformers were identified and characterized. nih.gov The geometric parameters obtained from these calculations show good agreement with experimental data where available, validating the accuracy of the theoretical models. conicet.gov.ar
Table 2: Selected Optimized Geometrical Parameters for the Analogous Compound 2,2,2-Trichloroethylacetate (Cs conformer) using MP2/6-311++G(d,p) Data sourced from a study on a related compound to illustrate structural characterization via ab initio methods.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.217 | O-C-C | 109.8 |
| C-O | 1.349 | C-O-C | 116.1 |
| O-CH₂ | 1.430 | O=C-O | 125.1 |
| CH₂-CCl₃ | 1.551 | C-C-Cl | 109.9 |
| C-Cl | 1.791 | H-C-H | 108.6 |
This interactive table presents data for an analogous compound, 2,2,2-trichloroethylacetate, to demonstrate the output of ab initio structural calculations. conicet.gov.ar
Computational Elucidation of Reaction Mechanisms
Understanding how a chemical reaction proceeds step-by-step is a primary goal of computational chemistry. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers that control reaction rates. hbni.ac.inresearchgate.net
The elucidation of a reaction mechanism involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy required to reach it. researchgate.net Kinetic studies of nitrosation reactions involving this compound with secondary amines in non-aqueous solvents suggest a stepwise mechanism. acs.orgacs.org This proposed pathway involves the formation of a zwitterionic tetrahedral intermediate, which then decomposes to the final products. acs.orgresearchgate.net
While specific transition state calculations for this compound reactions were not found in the searched literature, computational methods are ideally suited to investigate such proposed mechanisms. DFT calculations could be employed to model the structure of the proposed tetrahedral intermediate and locate the transition states for its formation and decomposition. researchgate.net Calculating the associated activation energies would provide theoretical validation for the experimentally proposed mechanism and offer insights into the factors controlling the reaction's high speed. researchgate.net
The three-dimensional shape of a molecule and its interactions with its environment are critical to its reactivity. This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds (e.g., C-O and O-N). Computational analysis is essential for determining the relative stability of these conformers and the energy barriers between them. researchgate.net
Studies on analogous molecules like 2,2,2-trifluoroethyl thionitrite and 2,2,2-trichloroethyl chloroformate have been successfully performed using DFT and MP2 methods to explore their conformational space. rsc.orgnih.govresearchgate.net These studies show that such molecules typically exist as a mixture of conformers at room temperature. For 2,2,2-trifluoroethyl thionitrite, a syn conformer (where the N=O bond is syn to the C-S bond) was found to be the most stable. nih.gov The conformational preferences are often explained by a combination of steric hindrance and subtle electronic effects like hyperconjugation, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. rsc.orgresearchgate.net Intermolecular interactions, particularly hydrogen bonding with solvent or reactant molecules, can also significantly influence conformational equilibria and reaction pathways. acs.org
Table 3: Calculated Relative Energies of Conformers for the Analogous Compound 2,2,2-Trichloroethyl Chloroformate Data sourced from a study on a related compound to illustrate the computational analysis of conformational preference.
| Conformer | Symmetry | Method | Relative Energy (kJ/mol) |
| anti-gauche | C₁ | MP2/aug-cc-pVTZ | 0.00 (most stable) |
| anti-anti | Cₛ | MP2/aug-cc-pVTZ | 3.35 |
| gauche-gauche | C₁ | MP2/aug-cc-pVTZ | 12.34 |
| gauche-anti | C₁ | MP2/aug-cc-pVTZ | 13.97 |
This interactive table presents data for an analogous compound, 2,2,2-trichloroethyl chloroformate, to demonstrate how computational methods determine the relative stability of different conformers. rsc.org
Prediction of Chemical Reactivity and Selectivity via Computational Models
The electronic descriptors calculated via DFT, such as a high electrophilicity index and a low LUMO energy, would quantitatively confirm the high electrophilicity of the nitroso group, which is enhanced by the electron-withdrawing CCl₃CH₂O- moiety. hbni.ac.in This aligns with experimental observations of its rapid reactions with nucleophiles like secondary amines. acs.org Furthermore, computational models can predict how reactivity changes under different conditions. Experimental studies on the nitrosation of amines by this compound show that the reaction mechanism and rate can be highly dependent on the solvent and the concentration of the amine. acs.orgacs.org For example, the reaction may involve catalysis by a second amine molecule. acs.org Computational models that include explicit solvent molecules or use continuum solvation models can simulate these environmental effects, helping to predict changes in reaction selectivity and mechanism, and thereby rationalize the complex kinetic data observed experimentally. researchgate.net
Synthetic Utility and Strategic Applications of 2,2,2 Trichloroethyl Nitrite in Organic Transformations
2,2,2-Trichloroethyl Nitrite (B80452) as a Nitrosating Reagent in Organic Synthesis
The introduction of a nitroso (-NO) group into an organic molecule, a process known as nitrosation, can be a critical step in the synthesis of various nitrogen-containing compounds. 2,2,2-Trichloroethyl nitrite serves as an effective nitrosating agent, particularly for the conversion of secondary amines to N-nitrosamines. acs.orgorgsyn.orgresearchgate.netfrontiersin.org
Scope and Limitations in Nitrosation of Amines
The reaction of this compound with secondary amines has been studied in various nonaqueous solvents, including cyclohexane (B81311), isooctane (B107328), dichloromethane, 1,4-dioxane, and tetrahydrofuran (B95107). acs.orgorgsyn.orgresearchgate.netfrontiersin.org A range of secondary aliphatic amines, such as piperidine (B6355638), morpholine, pyrrolidine, and diethylamine, have been successfully nitrosated using this reagent. acs.orgorgsyn.orgresearchgate.netfrontiersin.org
The mechanism of nitrosation by alkyl nitrites like this compound in nonaqueous media is proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.orgresearchgate.net This intermediate is formed from a hydrogen-bonded complex between the amine and the alkyl nitrite. The rate of the reaction is dependent on the concentration of the amine; at low amine concentrations, the decomposition of the tetrahedral intermediate is the rate-determining step, while at high amine concentrations, the formation of the intermediate becomes rate-limiting. acs.org The reactivity of the amine also plays a significant role, with less reactive amines showing a greater dependence on catalysis by a second molecule of the amine for the decomposition of the intermediate. orgsyn.org
A limitation of this method can be the influence of the amine's basicity and steric hindrance on the reaction rate. Highly hindered or weakly basic amines may react sluggishly. The choice of solvent also impacts the reaction, with the kinetics and mechanism showing dependency on the solvent's polarity and ability to form hydrogen bonds. acs.orgresearchgate.net
Table 1: Nitrosation of Various Secondary Amines with Alkyl Nitrites
| Amine | Nitrosating Agent | Solvent | Observed Kinetics | Reference |
| Piperidine | This compound | Isooctane | Sigmoid dependence on [amine] | orgsyn.org |
| Pyrrolidine | 2,2-Dichloroethyl nitrite | Isooctane | Sigmoid dependence on [amine] | orgsyn.org |
| Diethylamine | 2,2-Dichloroethyl nitrite | Cyclohexane | Kinetic isotope effect observed | orgsyn.org |
| N-methylpiperazine | 2,2-Dichloroethyl nitrite | Cyclohexane | Inhibition at high [amine] | orgsyn.org |
This table is generated based on findings from studies on various alkyl nitrites, including this compound, to illustrate the general scope and kinetic behavior.
Chemoselective Applications of Nitrosation
The chemoselective nitrosation of one functional group in the presence of others is a crucial aspect of complex molecule synthesis. While specific studies focusing solely on the chemoselectivity of this compound are not extensively detailed in the provided results, the general principles of N-nitrosation suggest its potential for selective reactions. Secondary amines are generally the most reactive substrates for nitrosating agents under neutral or basic conditions. orgsyn.org This inherent reactivity difference allows for the selective nitrosation of secondary amines in the presence of less reactive functional groups such as primary and tertiary amines, amides, and alcohols under carefully controlled conditions. organic-chemistry.org
For instance, in a molecule containing both a secondary amine and a primary amine, the secondary amine would be expected to undergo nitrosation preferentially with this compound, as primary amines typically form unstable diazonium ions that decompose. orgsyn.org The mild, non-aqueous conditions under which this compound is often employed can also contribute to its chemoselectivity, avoiding harsh acidic or basic conditions that might affect other sensitive functional groups in the molecule. The development of new nitrosating systems often emphasizes achieving high chemoselectivity, for example, the N-nitrosation of secondary amines in the presence of anilines or other aromatic systems. researchgate.net
The 2,2,2-Trichloroethyl Moiety as a Protecting Group Strategy
The 2,2,2-trichloroethyl (Tce) group is a versatile protecting group for various functionalities, including amines, alcohols, and aryl sulfates. researchgate.netresearchgate.net Its utility stems from its stability under a range of reaction conditions and, most importantly, the specific and mild conditions required for its removal.
Deprotection Mechanisms and Conditions (e.g., Pd/C-ammonium formate (B1220265), Zn-ammonium formate)
The key to the strategic application of the Tce protecting group lies in its unique deprotection mechanism. The cleavage of the Tce group is typically achieved through reductive methods. The most common reagents for this transformation are zinc (Zn) dust in the presence of an acid (like acetic acid) or ammonium (B1175870) formate (HCOONH₄). researchgate.netresearchgate.net Another effective method involves the use of palladium on carbon (Pd/C) with ammonium formate as a hydrogen source. researchgate.net
The mechanism of deprotection with zinc involves a reductive elimination process. The zinc metal reduces the trichloromethyl group, leading to the elimination of a chloride ion and subsequent fragmentation of the molecule to release the deprotected functional group, 1,1-dichloroethene, and carbon dioxide in the case of carbamates. acs.org This reductive cleavage is highly efficient and proceeds under neutral or mildly acidic conditions, which are compatible with many other functional groups.
Table 2: Common Deprotection Conditions for the Tce Group
| Reagent System | Substrate Type | Typical Conditions | Reference |
| Zn / Acetic Acid | Troc-amines, Tce-esters | Room temperature | researchgate.net |
| Zn / Ammonium Formate | Tce-aryl sulfates | - | researchgate.net |
| Pd/C / Ammonium Formate | Tce-aryl sulfates | - | researchgate.net |
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
A cornerstone of modern organic synthesis is the concept of orthogonal protecting groups, which allows for the selective deprotection of one functional group without affecting others in the same molecule. The 2,2,2-trichloroethyl group plays a significant role in such strategies. The reductive conditions required for the removal of the Tce group are distinct from the conditions used to cleave many other common protecting groups.
For example, the Tce group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This orthogonality is particularly valuable in the synthesis of complex molecules like peptides and oligonucleotides, where multiple protecting groups are required. The ability to selectively remove the Tce group in the presence of Boc and Fmoc allows for a greater degree of flexibility and control in the synthetic sequence.
Precursor and Reagent in the Synthesis of Diverse Organic Compounds
Beyond its role in nitrosation and protection, the this compound molecule and its derivatives can serve as precursors and building blocks for a variety of organic compounds. The reactivity of both the nitroso group and the trichloroethyl moiety can be harnessed to construct more complex molecular architectures.
While direct, extensive examples of this compound as a precursor for large molecular scaffolds are not prevalent in the provided search results, its potential can be inferred from the chemistry of related compounds. For instance, bis(2,2,2-trichloroethyl) azodicarboxylate, which is synthesized from a trichloroethyl-containing precursor, is a valuable reagent for the synthesis of azo compounds and participates in Diels-Alder reactions. orgsyn.org The trichloroethyl ester group in these adducts can be removed under neutral conditions, highlighting the synthetic utility of this moiety. orgsyn.org
Furthermore, the introduction of a nitroso group via this compound can be the initial step in a synthetic sequence. The resulting N-nitrosamine can undergo further transformations. For example, α-oximinoketones, which can be formed by the nitrosation of ketones, are important intermediates for the synthesis of amino acids and various heterocyclic compounds like nitrosopyrazoles and 2-vinylimidazoles.
The 2,2,2-trichloroethyl group itself can be a precursor. For example, 2,2,2-trichloroethyl imidates have been used in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org This suggests that the trichloroethoxy group, once introduced, could potentially be converted into other functional groups or participate in cyclization reactions. The synthesis of N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides from a related N-(2,2,2-trichloro-1-hydroxyethyl) precursor further illustrates the use of the trichloroethyl unit as a building block in the synthesis of complex molecules.
Generation of Versatile Building Blocks from 2,2,2-Trichloroethyl Derivatives
The primary application of this compound in organic synthesis is as a nitrosating agent, particularly for the conversion of secondary amines into their corresponding N-nitrosamines. acs.orgresearchgate.net These N-nitrosamines are versatile building blocks that can be used in a variety of subsequent transformations.
The nitrosation of secondary amines using this compound has been studied in various nonaqueous solvents, including cyclohexane, isooctane, dichloromethane, 1,4-dioxane, and tetrahydrofuran. acs.org The reaction mechanism is proposed to proceed through a zwitterionic tetrahedral intermediate. acs.org This intermediate can be formed either directly or via a hydrogen-bonded complex between the amine and the alkyl nitrite. acs.org The decomposition of this intermediate, which can occur spontaneously or be catalyzed by a second molecule of the amine, leads to the formation of the N-nitrosamine. acs.org
The rate of nitrosation is dependent on the concentration of the amine. acs.orgacs.org At low amine concentrations, the decomposition of the tetrahedral intermediate is the rate-determining step, while at higher concentrations, the formation of the intermediate becomes rate-limiting. acs.org
A variety of secondary amines have been successfully nitrosated using this compound, demonstrating the versatility of this reagent in generating a range of N-nitrosamine building blocks.
| Amine Substrate | Solvent | Product | Reference |
|---|---|---|---|
| Piperidine | Isooctane | N-Nitrosopiperidine | acs.org |
| Morpholine | Cyclohexane | N-Nitrosomorpholine | acs.org |
| Pyrrolidine | Cyclohexane | N-Nitrosopyrrolidine | acs.org |
| N-Methylpiperazine | Cyclohexane | N-Methyl-N'-nitrosopiperazine | acs.org |
| Diethylamine | Cyclohexane | N-Nitrosodiethylamine | acs.org |
| N,N'-Dimethylethylenediamine | Cyclohexane | N,N'-Dinitroso-N,N'-dimethylethylenediamine | acs.org |
These N-nitrosamine products are stable compounds that can be isolated and used in further synthetic applications. For instance, they can serve as precursors for the generation of diazonium ions or be used in alpha-lithiation reactions to form functionalized amines.
Incorporation of the 2,2,2-Trichloroethyl Group in Functionalized Molecules
The 2,2,2-trichloroethyl (Tce) group is a valuable protecting group in organic synthesis, particularly for alcohols, amines, and carboxylic acids, due to its stability under various conditions and its selective removal. However, based on available scientific literature, this compound is not the reagent of choice for the direct incorporation of the 2,2,2-trichloroethyl group into functionalized molecules.
The primary reactivity of this compound is as a nitrosating agent, where the nitroso group (–N=O) is transferred to a nucleophile. acs.orgresearchgate.net In this process, the 2,2,2-trichloroethoxy moiety acts as a leaving group.
The introduction of the 2,2,2-trichloroethyl group is typically achieved using other reagents, such as:
2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl): This is a widely used reagent for the protection of amines and alcohols as their Troc-carbamates and Troc-carbonates, respectively. wikipedia.org
2,2,2-Trichloroethanol (B127377): This alcohol can be used to form esters with carboxylic acids or can be converted into other derivatives for use in protecting group strategies. wikipedia.org
Bis(2,2,2-trichloroethyl) azodicarboxylate: This reagent is utilized in Mitsunobu reactions and other transformations. orgsyn.org
While this compound contains the desired trichloroethyl substructure, its inherent reactivity as an electrophilic nitrosating agent dominates its chemical behavior, making it unsuitable for the direct transfer of the 2,2,2-trichloroethyl group as a stable protecting moiety.
Future Directions and Emerging Research Paradigms
Exploration of Undiscovered Reactivity and Transformative Potential of 2,2,2-Trichloroethyl Nitrite (B80452)
The chemical structure of 2,2,2-Trichloroethyl nitrite, featuring a nitrite ester functional group and a trichloromethyl moiety, suggests a fertile ground for discovering novel chemical transformations. The nitrite group (–ONO) is a known precursor for generating reactive species, including nitrogen-centered radicals and nitrosonium ions (NO⁺), under various conditions. researchgate.netacs.org The exploration of these pathways could lead to new methods for C-N bond formation, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. acs.org
Research into the reactivity of analogous compounds, such as trichloroethyl nitrate (B79036), has shown that the trichloroethyl group influences the reaction outcomes. For instance, the reaction of trichloroethyl nitrate with secondary amines yields chloroform (B151607) and a mixture of other products, a pathway influenced by the electron-withdrawing nature of the chlorine atoms. acs.org A similar investigation into this compound could reveal unique reactivity patterns. For example, its use in umpolung, or reverse polarity, reactions, where the normal electrophilic character of a functional group is inverted, presents an intriguing possibility. nih.gov
Future research could focus on:
Photochemical and Thermal Activation: Studying the decomposition of this compound under light or heat to generate nitrogen-centered radicals for use in C-H amination or olefin functionalization.
Metal-Catalyzed Transformations: Investigating the interaction of the nitrite group with transition metals to promote novel coupling reactions or to facilitate the controlled release of nitric oxide (NO). researchgate.net The reactivity of zinc(II)-nitrite complexes in promoting nitrite-to-NO transformation serves as a model for what might be achievable. researchgate.net
Domino and Cascade Reactions: Designing reactions where the initial transformation of the nitrite group triggers subsequent reactions involving the trichloroethyl moiety, leading to the rapid construction of complex molecular architectures.
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are paramount in modern synthetic planning, emphasizing the reduction of waste and the efficient use of resources. ijsrst.comopcw.orgdoi.org The development of sustainable and atom-economical methods for the synthesis of this compound itself, as well as its use in subsequent reactions, is a critical area for future research.
Traditionally, nitrite esters can be synthesized from the corresponding alcohol (2,2,2-trichloroethanol) and a nitrosating agent, such as sodium nitrite in an acidic medium. prepchem.comorgsyn.org While effective, this can generate salt byproducts. Future methodologies could explore catalytic or alternative reagent systems to improve the atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. doi.orgjocpr.com
Key research avenues include:
Catalytic Nitrosation: Developing catalytic systems that use a substoichiometric amount of an activator to facilitate the reaction between 2,2,2-trichloroethanol (B127377) and a simple nitrite source, minimizing waste.
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like bio-based solvents or even solvent-free reaction conditions. ijsrst.com
Atom-Economical Reactions: Utilizing this compound in addition reactions or cycloadditions, where all or most of the atoms of the reactants are incorporated into the product, representing the pinnacle of atom economy. jocpr.com
Table 1: Comparison of Hypothetical Synthetic Routes to this compound This table is a conceptual illustration of how green chemistry principles could be applied.
| Parameter | Traditional Method (Hypothetical) | Green/Atom-Economical Approach (Prospective) |
|---|---|---|
| Nitrosating Agent | Sodium Nitrite (NaNO₂) with strong acid (e.g., H₂SO₄) | tert-Butyl nitrite or catalytic system with NaNO₂ |
| Solvent | Dichloromethane (CH₂Cl₂) | 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free |
| Byproducts | Inorganic salts (e.g., Na₂SO₄), water | tert-Butanol (recyclable), minimal salt waste |
| Atom Economy | Moderate | High |
| Sustainability Focus | Yield-focused | Waste reduction, use of renewable feedstocks, energy efficiency ijsrst.com |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the discovery of new reactions and materials. The application of methods like Density Functional Theory (DFT) can offer deep insights into the properties and potential reactivity of this compound before extensive lab work is undertaken.
Computational studies could be employed to:
Analyze Reaction Mechanisms: Model potential reaction pathways, such as radical generation or pericyclic reactions, to determine activation barriers and identify the most favorable routes. nih.gov For example, computational analysis was used to elucidate the thermal conversion of a related halo-amino-nitro alkane functional group, which involved a nitrite ester intermediate, and to rule out unfavorable mechanistic pathways. nih.gov
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products.
Design Novel Catalysts: Simulate the interaction of this compound with various catalysts to rationally design systems that promote selective and efficient transformations. Computational modeling has been used to understand stereoselectivity in catalyst design for related systems. beilstein-journals.org
Integration of this compound Chemistry into Flow Synthesis and Automated Platforms
Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages in safety, control, and scalability over traditional batch processing. rsc.org Given that reactions involving nitrite esters can generate reactive and potentially unstable intermediates, flow synthesis is an ideal platform for exploring the chemistry of this compound. acs.org
The integration of its chemistry with automated platforms can accelerate reaction optimization and the synthesis of compound libraries for screening purposes. syrris.comnih.gov Automated systems can rapidly vary reaction conditions such as temperature, residence time, and reagent stoichiometry, allowing for the rapid mapping of reaction landscapes. chemrxiv.org
Benefits of applying flow and automated synthesis include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially energetic intermediates.
Precise Control: Superior heat and mass transfer in flow systems allow for precise control over reaction conditions, often leading to higher yields and selectivities. acs.org
Rapid Optimization and Discovery: Automated platforms can perform numerous experiments in a short period, speeding up the discovery of novel reactivity and the optimization of reaction conditions. nih.govchemrxiv.org
Scalability: Reactions developed in flow can often be scaled up directly by running the system for longer or by using larger reactors, bypassing the challenges of batch scale-up. acs.org
Table 2: Comparison of Batch vs. Flow Synthesis for Reactions Involving Reactive Intermediates Based on findings from the application of flow chemistry to other reactive species. acs.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Minutes to hours | Seconds to minutes acs.org |
| Safety | Higher risk due to large volumes of reactive species | Significantly improved due to small reactor volumes and superior control acs.org |
| Temperature Control | Difficult to control exotherms | Excellent heat transfer and precise control acs.org |
| Scalability | Often requires re-optimization | Directly scalable by extending run time or "numbering-up" reactors acs.org |
| Process Integration | Requires discrete work-up and purification steps | Can be integrated with in-line analysis and purification modules rsc.orgsyrris.com |
Q & A
Q. What are the established synthetic routes for 2,2,2-trichloroethyl nitrite, and what key reaction parameters influence yield?
The synthesis of this compound typically involves nitrosation or nitrite esterification reactions. For example:
- Route 1 : Reaction of 2,2,2-trichloroethanol with nitrosyl chloride (NOCl) under anhydrous conditions, with yields dependent on stoichiometric control of NOCl and temperature (maintained below 0°C to minimize decomposition) .
- Route 2 : Use of sodium nitrite (NaNO₂) with a chlorinating agent (e.g., HCl or PCl₃) to convert the hydroxyl group of 2,2,2-trichloroethanol into a nitrite ester. Excess NaNO₂ and acidic pH are critical for high conversion rates .
Key parameters : Solvent choice (e.g., dichloromethane for inertness), exclusion of moisture, and reaction time optimization to avoid side reactions like hydrolysis.
Q. How can researchers characterize this compound, and what spectral data are critical for validation?
Characterization requires a combination of analytical techniques:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the nitrite ester group (δ ~155-160 ppm for nitroso-O in <sup>13</sup>C) and trichloroethyl backbone .
- IR spectroscopy : Peaks at ~1,630 cm⁻¹ (N=O stretch) and ~760 cm⁻¹ (C-Cl) validate functional groups .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 195 [M]⁺ and characteristic Cl isotope clusters) confirm purity and identity .
Methodological tip : Use derivatization-free GC-MS protocols to avoid artifacts, as the compound may decompose under high temperatures .
Q. What are the stability considerations for this compound under storage and experimental conditions?
The compound is sensitive to:
- Moisture : Hydrolysis releases nitrous acid (HNO₂) and 2,2,2-trichloroethanol. Store under inert gas (argon) with molecular sieves .
- Light/Temperature : Degrades via radical pathways; store at –20°C in amber vials .
- pH : Decomposes rapidly in basic conditions. Use buffered acidic solutions (pH 4-6) during handling .
Validation : Monitor stability via periodic GC-MS or HPLC analysis to detect degradation products like trichloroethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Contradictions often arise from:
- Variability in test systems : In vitro vs. in vivo models may yield differing results due to metabolic differences. Cross-validate using primary hepatocyte assays and rodent studies .
- Impurity effects : Trace decomposition products (e.g., trichloroethanol) may confound toxicity assessments. Purity verification via HPLC and dose-response studies are essential .
Analytical strategy : Apply systematic review frameworks (e.g., EPA’s Toxicity Reference Database) to evaluate study quality, focusing on metrics like analytical method reliability and peer-reviewed data .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?
- Derivatization-GC/MS : Derivatize with 2,2,2-trifluoroethyl chloroformate to enhance volatility and detection sensitivity. Optimize derivatization time (30–60 min at 60°C) for trace analysis in biological samples .
- LC-HRMS : Use high-resolution mass spectrometry to distinguish isotopic patterns from matrix interferences. Electrospray ionization (ESI) in negative mode improves detection of nitroso groups .
Data quality : Validate methods using EPA’s Tier 1 criteria, including precision (±15% RSD) and recovery rates (70–120%) .
Q. What mechanistic insights exist for this compound in radical-mediated reactions?
The compound acts as a nitroso radical source in photochemical reactions:
- Pathway : UV irradiation cleaves the O-N bond, generating trichloroethyl and NO radicals. These participate in C-H functionalization, demonstrated in Pd-catalyzed cross-coupling reactions (e.g., allylic amination) .
- Kinetics : Radical lifetime is solvent-dependent; use time-resolved EPR to monitor decay rates in toluene vs. acetonitrile .
Experimental design : Pair with radical traps (e.g., TEMPO) to confirm intermediate formation .
Q. How does this compound compare to analogous alkyl nitrites in reactivity and applications?
- Reactivity : Higher electrophilicity due to electron-withdrawing trichloroethyl group, enabling faster nitrosation of amines compared to methyl or ethyl nitrites .
- Applications : Preferred in synthesizing nitroso polymers (e.g., polyurethanes) for enhanced thermal stability .
Comparative studies : Use Hammett plots to correlate substituent effects (σ⁺) with reaction rates in SN₂ mechanisms .
Q. What safety protocols are critical for handling this compound in high-throughput environments?
- Engineering controls : Use fume hoods with HEPA filters to capture volatile degradation products .
- PPE : Nitrile gloves and chemically resistant goggles; avoid latex due to permeability .
- Spill management : Neutralize with alkaline sodium thiosulfate to convert nitrite to less hazardous nitrate .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
